

Natural Sources of Friedelin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

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Friedelin is a pentacyclic triterpenoid found in a diverse range of higher plants, as well as in some mosses, lichens, and fungi [1]. The table below catalogs significant plant sources, organized by the plant part used for extraction [1].

Plant Family	Example Plant Species	Plant Part Used	Common Extraction Solvents
Celastraceae	<i>Maytenus ilicifolia</i> , <i>Maytenus aquifolium</i> , <i>Monteverdia aquifolia</i> [1]	Leaves [1]	Hexane:Ethyl Acetate, Ethanol [1]
Clusiaceae	<i>Calophyllum pinetorum</i> , <i>Garcinia prainiana</i> , <i>Mammea siamensis</i> [1]	Cork, Stem Bark, Flower [1]	n-Hexane, Ethyl Acetate, Chloroform:Methanol [1]
Euphorbiaceae	<i>Drypetes tessmanniana</i> , <i>Putranjiva roxburghii</i> , <i>Euphorbia tirucalli</i> L. [1]	Stem Bark, Whole Plant [1]	Methanol, Chloroform, Hexane [1]
Salicaceae	<i>Salix tetrasperma</i> , <i>Populus davidiana</i> [1]	Cork, Leaves [1]	Methanol, Liquid Medium [1]
Combretaceae	<i>Terminalia avicennioides</i> , <i>Combretum duarceanum</i> [1]	Stem Bark, Leaves [1]	Petroleum Ether, Ethyl Acetate, Ethanol [1]

Plant Family	Example Plant Species	Plant Part Used	Common Extraction Solvents
Fabaceae	<i>Pterocarpus erinaceus</i> [1]	Stem Bark [1]	Dichloromethane:Methanol [1]
Myrtaceae	<i>Syzygium cumini</i> L. [1]	Stem Bark [1]	Methanol [1]
Cannabaceae	<i>Cannabis sativa</i> [2]	Roots [3] [2]	Ethanol, n-Hexane [1]
Lichen / Fungi	<i>Alectoria ochroleuca</i> , <i>Ganoderma applanatum</i> [1] [4]	Whole Organism [1]	Acetone [1]

Cork tissues and leaves are particularly rich sources [1]. The selection of extraction solvent is critical for yield and subsequent application.

Extraction and Analysis Methods

Initial extraction often uses organic solvents, with modern methods improving efficiency and reducing environmental impact [1].

Method	Principle	Applications & Notes
Soxhlet Extraction	Continuous extraction using organic solvents.	Traditional method; uses solvents like hexane, chloroform [1].
Supercritical Fluid Extraction (SFE)	Uses supercritical CO ₂ as a solvent.	High efficiency, low environmental impact; selective for sterols [1] [5].
Ultrasound-Assisted Extraction	Uses ultrasonic waves to disrupt plant cells.	Enhanced efficiency, reduced extraction time and temperature [1].
Microwave-Assisted Extraction	Uses microwave energy to heat solvents and samples.	Rapid, efficient, and scalable [1].

For analysis, **Gas Chromatography-Mass Spectrometry (GC-MS)** is routinely used to identify and quantify **friedelin**. The mass spectrum of **friedelin** typically shows a molecular ion peak at **m/z 426 [M]⁺**,

with characteristic fragments at m/z 411, 341, 273, and 231 [4]. **HPLC-ESI-MS** can also be used, showing ions at m/z 427.39344 $[M+H]^+$ and 449.37538 $[M+Na]^+$ in positive mode [4].

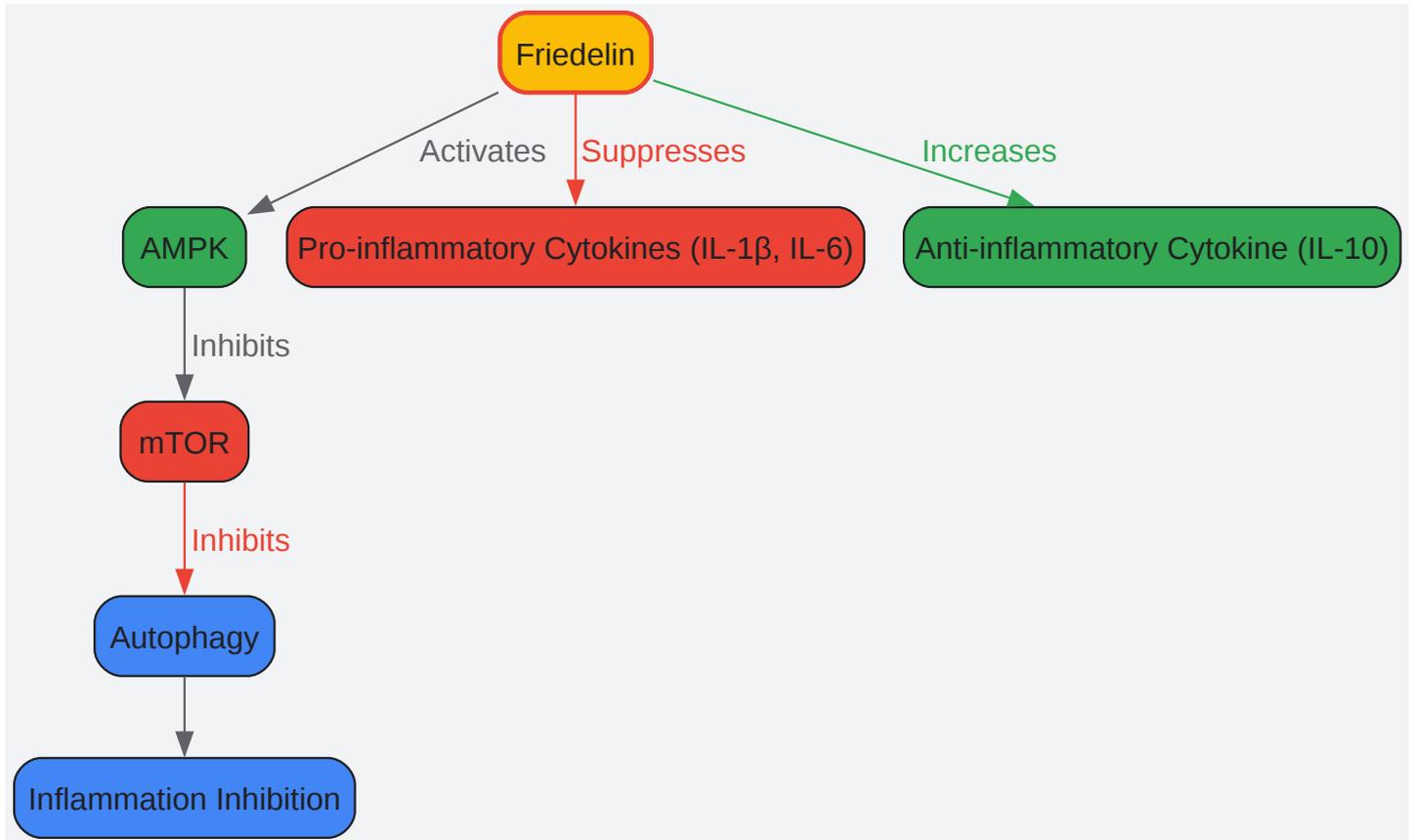
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure. Key ^{13}C -NMR signals include a carbonyl carbon at $\delta \sim 213$ ppm (C-3) and a methyl group with a gamma protection effect at $\delta \sim 6.8$ ppm (C-23) [6].

Pharmacological Activities and Mechanisms

Friedelin exhibits a wide range of pharmacological effects, making it a promising candidate for drug development.

- **Anti-inflammatory and Autophagy Modulation:** A 2021 study demonstrated that **friedelin** ameliorated dextran sulfate sodium (DSS)-induced ulcerative colitis in mice. The mechanism involved **inhibition of pro-inflammatory cytokines** (IL-1 β , IL-6) and upregulation of the anti-inflammatory IL-10. Furthermore, **friedelin** treatment increased autophagosome formation and modulated the **AMPK-mTOR signaling pathway**, a key regulator of autophagy [7].
- **Anticancer Potential:** **Friedelin** demonstrates **cytotoxic activity against various cancer cell lines**, including breast cancer (MCF-7), lung adenocarcinoma (A549), and human nasopharyngeal carcinoma (KB) cells [1] [8] [9]. Its low cytotoxicity to normal cells enhances its therapeutic potential [1].
- **Antioxidant and Hepatoprotective Effects:** **Friedelin** isolated from *Azima tetraantha* leaves showed significant free radical scavenging activity and protected the liver from damage in experimental models [3] [1].
- **Antimicrobial and Other Activities:** **Friedelin** exhibits activity against Gram-positive bacteria, some fungi, and has reported anti-insect, antidiabetic, and gastroprotective properties [1] [4] [6].

The following diagram illustrates the key signaling pathway through which **friedelin** exerts its anti-inflammatory and autophagy-inducing effects, as identified in the ulcerative colitis study [7]:



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Friedelin's mechanism involves AMPK activation, mTOR inhibition, autophagy induction, and cytokine regulation.

Biosynthesis and Metabolic Engineering

Friedelin is synthesized via the **mevalonate pathway** in plants [2] [4]. The key step is the cyclization of **2,3-oxidosqualene**, catalyzed by a specific enzyme, **friedelin synthase** (an oxidosqualene cyclase, OSC) [6]. This process involves the formation of a carbocation followed by a series of complex methyl and hydride shifts, making **friedelin** one of the most rearranged pentacyclic triterpenes [2] [6].

Research has successfully cloned the **friedelin** synthase gene from plants like *Maytenus ilicifolia* [6]. A specific **leucine residue at position 482 (Leu482)** in the enzyme's active site is critical for producing

friedelin; substituting this residue results in the production of different triterpenes [6].

This genetic understanding has enabled **heterologous production in engineered yeast** (*Saccharomyces cerevisiae*) [6]. Advanced metabolic engineering approaches, including **CRISPR/Cas9 technology** and gene overexpression plasmids, are being developed to produce **friedelin** more efficiently and sustainably [1] [2].

Key Experimental Protocols

For researchers aiming to validate or explore **friedelin**'s activities, here are summaries of key methodological approaches:

- **Anti-inflammatory and Autophagy Assay (In Vivo)**: Induce ulcerative colitis in C57BL/6 mice using **dextran sulfate sodium (DSS)** administered in drinking water. Treat mice with **friedelin** via intraperitoneal injection at varying doses. Assess disease severity by monitoring body weight, colon length, and disease activity index. Analyze cytokine levels (IL-1 β , IL-6, IL-10) by ELISA. Examine autophagosome formation in colon tissues using **transmission electron microscopy**. Measure expression of proteins in the AMPK-mTOR pathway (e.g., ATG5) via **immunofluorescence staining** or Western blot [7].
- **Gene Cloning and Heterologous Expression of Friedelin Synthase**: Isolate total mRNA from plant leaves. Use **degenerate primers** based on conserved OSC regions and **RACE PCR** to clone the full-length **friedelin** synthase cDNA. Clone the open reading frame into a yeast expression vector. Express the gene in *S. cerevisiae*.
- **Cytotoxicity Assay (In Vitro)**: Evaluate the cytotoxic potential of **friedelin** using established cell lines. Culture cancer cell lines. Incubate with a range of **friedelin** concentrations. Measure cell viability after 72 hours using colorimetric assays. Calculate the **IC₅₀ value** [1] [8].

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To cite this document: Smolecule. [Natural Sources of Friedelin]. Smolecule, [2026]. [Online PDF].
Available at: [https://www.smolecule.com/products/b528492#plants-containing-friedelin]

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